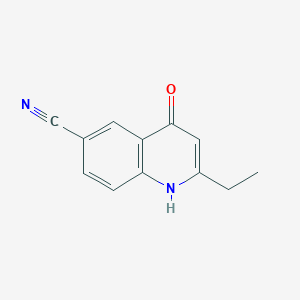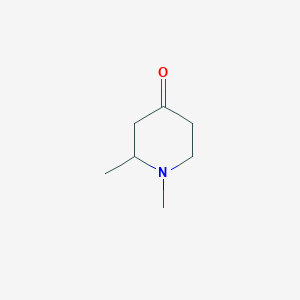
1,2-Dimethylpiperidin-4-one
Descripción general
Descripción
1,2-Dimethylpiperidin-4-one is a chemical compound with the CAS Number: 13669-32-4 . It has a molecular weight of 127.19 . The compound is in liquid form .
Synthesis Analysis
Piperidones, including 1,2-Dimethylpiperidin-4-one, are synthesized using a green solvent, glucose-urea deep eutectic solvent (DES), as a reaction medium . The synthesis of piperidin-4-one derivatives using this green solvent is considered a new environmentally safe synthetic method .
Molecular Structure Analysis
The InChI code for 1,2-Dimethylpiperidin-4-one is 1S/C7H13NO/c1-6-5-7(9)3-4-8(6)2/h6H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure .
Chemical Reactions Analysis
Piperidones, including 1,2-Dimethylpiperidin-4-one, have been found to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, citotoxic, analgesic, anticancer, anti-HIV etc . The structure-activity relationship of the piperidones has been established .
Physical And Chemical Properties Analysis
1,2-Dimethylpiperidin-4-one is a liquid at room temperature . It has a molecular weight of 127.19 .
Aplicaciones Científicas De Investigación
I
Synthesis of Antibacterial and Antifungal Agents
Specific Scientific Field
Summary of the Application
1,2-Dimethylpiperidin-4-one has been used in the synthesis of new antibacterial and antifungal agents . This is particularly important given the spread of antimicrobial resistance among pathogenic bacteria, which has resulted in a clear need for novel antimicrobial agents .
Methods of Application or Experimental Procedures
A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .
Results or Outcomes
Some of these compounds exhibited significant antimicrobial activity (compared with ampicillin) and antifungal activity (compared with terbinafine) . This study reveals that these compounds could be used as a template for the future development of more potent antimicrobial agents .
Chemical Synthesis
Specific Scientific Field
Summary of the Application
1,2-Dimethylpiperidin-4-one is used in chemical synthesis . It’s a building block used in the synthesis of various chemical compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary greatly depending on the specific chemical synthesis process .
Results or Outcomes
The outcomes of using 1,2-Dimethylpiperidin-4-one in chemical synthesis can vary greatly depending on the specific synthesis process and the desired end product .
Designing Drugs
Summary of the Application
Piperidines, including 1,2-Dimethylpiperidin-4-one, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary greatly depending on the specific drug design process .
Results or Outcomes
The outcomes of using 1,2-Dimethylpiperidin-4-one in drug design can vary greatly depending on the specific design process and the desired end product .
Synthesis of Various Chemical Compounds
Summary of the Application
1,2-Dimethylpiperidin-4-one is used in the synthesis of various chemical compounds . It’s a building block used in the synthesis of various chemical compounds .
Safety And Hazards
The compound has been assigned the signal word “Danger” and is associated with the hazard statements H227, H302, H315, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Direcciones Futuras
Piperidones, including 1,2-Dimethylpiperidin-4-one, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .
Propiedades
IUPAC Name |
1,2-dimethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-5-7(9)3-4-8(6)2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRRFARMTNWZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497604 | |
| Record name | 1,2-Dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylpiperidin-4-one | |
CAS RN |
13669-32-4 | |
| Record name | 1,2-Dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


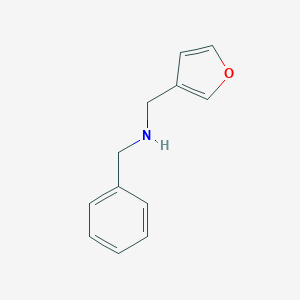
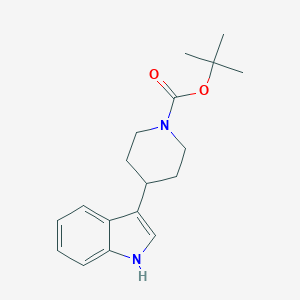
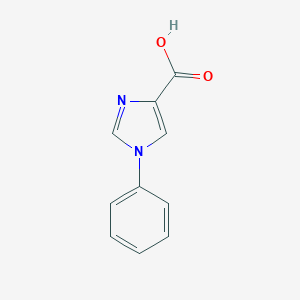


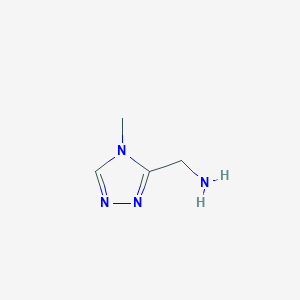

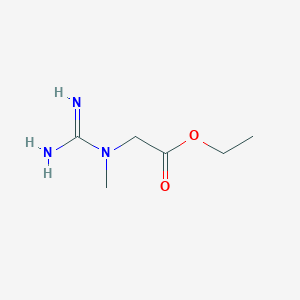
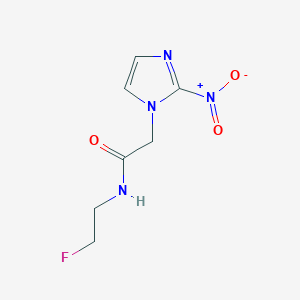

![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B176353.png)
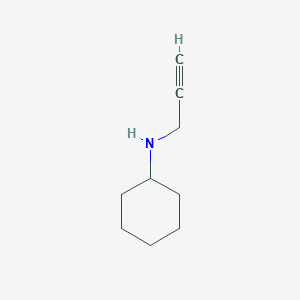
![4-[6-[16-[2-(2,4-Dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid](/img/structure/B176356.png)
